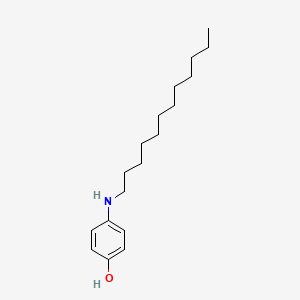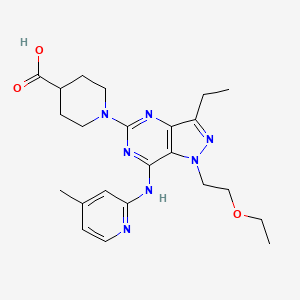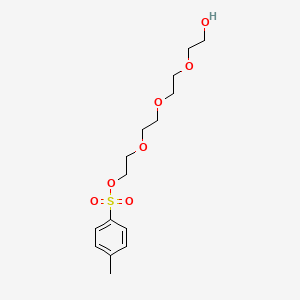
4-甲苯磺酸2-(2-(2-(2-羟乙氧基)乙氧基)乙氧基)乙酯
描述
“2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate” is a chemical compound with the CAS Number: 77544-68-4 . It has a molecular weight of 304.36 and its molecular formula is C13H20O6S . It is also known by other names such as “Tos-PEG3-alcohol”, “Tos-PEG3”, and "Tetraethylene glycol monotosylate" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20O6S/c1-12-2-4-13 (5-3-12)20 (15,16)19-11-10-18-9-8-17-7-6-14/h2-5,14H,6-11H2,1H3 . The Canonical SMILES representation is CC1=CC=C (C=C1)S (=O) (=O)OCCOCCOCCOCCO .
Chemical Reactions Analysis
The tosyl group in this compound is a very good leaving group for nucleophilic substitution reactions . This suggests that it can participate in reactions where a nucleophile replaces the tosyl group.
Physical And Chemical Properties Analysis
This compound is a colorless to yellow liquid or viscous liquid or solid . It has a predicted density of 1.234±0.06 g/cm3 and a predicted boiling point of 460.0±35.0 °C .
科学研究应用
纳米医学应用
- 聚乙二硒代磷酸酯纳米凝胶:该化合物用于设计用于癌症治疗的氧化还原响应性聚乙二硒代磷酸酯纳米凝胶。其生物相容性和生物降解性使其适用于封装疏水性抗癌药物,以最小的对正常细胞的毒性提高癌症治疗效果 (Li 等,2015).
材料科学与高分子化学
- 金属酞菁合成:该化学物质作为单体用于合成新的长链取代聚合无金属和金属酞菁,这些物质在材料科学中因其独特的电子和光学性质而很重要 (Bıyıklıoğlu 和 Kantekin,2008).
- 聚合物合成:用于合成具有特定性质的各种聚合物,包括设计用于结肠靶向的聚(醚-酯)偶氮聚合物和带有低聚(环氧乙烷)侧基的聚(苯乙炔)。这些聚合物在可生物降解材料和专门的化学应用中得到应用 (Samyn 等,1995;Chen、Cheuk 和 Tang,2006).
制药和药物设计
- 药物合成:该化合物参与各种药物和制药产品的合成。例如,它用于合成新型喹唑啉酮衍生物,这些衍生物已显示出显着的抗菌活性 (Habib、Hassan 和 El‐Mekabaty,2013).
- PET 成像探针:在医学成像领域,它有助于合成放射氟代聚乙二醇化苯并恶唑衍生物,这些衍生物是阿尔茨海默病中成像脑 β-淀粉样斑块的潜在 PET 探针 (Cui 等,2012).
安全和危害
When handling this compound, appropriate personal protective equipment such as protective gloves and safety goggles should be worn . It is also important to ensure good ventilation in the working environment and avoid direct contact with skin, eyes, or respiratory tract . The compound has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 .
属性
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O7S/c1-14-2-4-15(5-3-14)23(17,18)22-13-12-21-11-10-20-9-8-19-7-6-16/h2-5,16H,6-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDJUEZBMFELRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |
CAS RN |
77544-60-6 | |
| Record name | 77544-60-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)
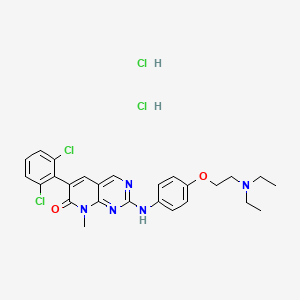
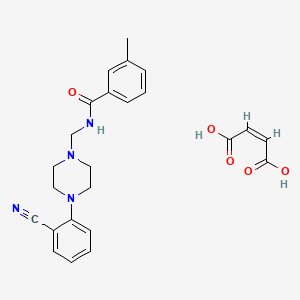
![(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679125.png)
![1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea](/img/structure/B1679126.png)

![N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide](/img/structure/B1679130.png)
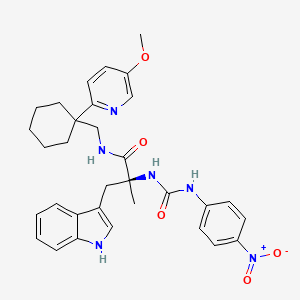
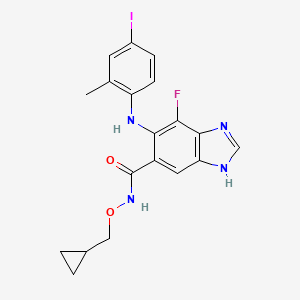
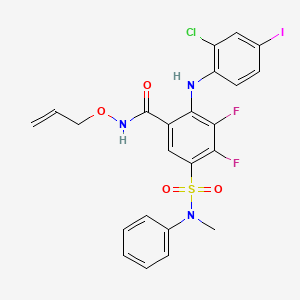
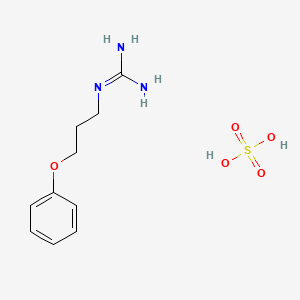
![3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine](/img/structure/B1679137.png)
